1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
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Overview
Description
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is a heterocyclic compound that features both pyrazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another method involves the cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- has several applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring but differ in their substitution patterns.
4,5-Dihydro-1H-pyrazole derivatives: These compounds have similar core structures but differ in their hydrogenation state and substituents.
Uniqueness
1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile reactivity and potential interactions with a wide range of biological targets.
Properties
CAS No. |
116834-17-4 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20) |
InChI Key |
LPFNIPPCCXEEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |
Origin of Product |
United States |
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